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molecular formula C12H14O2 B8723506 2-Butyl-2H-benzofuran-3-one CAS No. 85614-49-9

2-Butyl-2H-benzofuran-3-one

Cat. No. B8723506
M. Wt: 190.24 g/mol
InChI Key: UTHLRNLZDFHZFF-UHFFFAOYSA-N
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Patent
US06984741B2

Procedure details

4.6 g of 3-acetoxy-2-(n-butyl)benzofuran were dissolved in 20 ml of ethanol in a 100 ml flask, and 20 ml 6N hydrochloric acid were added. The mixture was heated to reflux for 4 hours. After cooling to room temperature, the pH was adjusted to 4 to 6 with sodium hydroxide, and the ethanol was distilled off. This was followed by extraction with dichloromethane. Drying of the combined organic phases over sodium sulphate and removal of the solvent resulted in 2.8 g (76% of theory) of 2-(n-butyl)-3(2H)-benzofuranone as yellow oil.
Name
3-acetoxy-2-(n-butyl)benzofuran
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][C:6]=1[CH2:14][CH2:15][CH2:16][CH3:17])(=O)C.Cl.[OH-].[Na+]>C(O)C>[CH2:14]([CH:6]1[C:5](=[O:4])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7]1)[CH2:15][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
3-acetoxy-2-(n-butyl)benzofuran
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)OC1=C(OC2=C1C=CC=C2)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
This was followed by extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the combined organic phases over sodium sulphate and removal of the solvent
CUSTOM
Type
CUSTOM
Details
resulted in 2.8 g (76% of theory) of 2-(n-butyl)-3(2H)-benzofuranone as yellow oil

Outcomes

Product
Name
Type
Smiles
C(CCC)C1OC2=C(C1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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